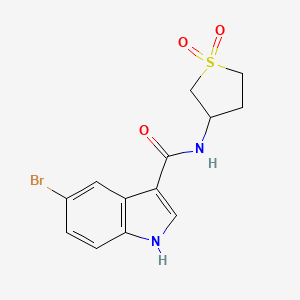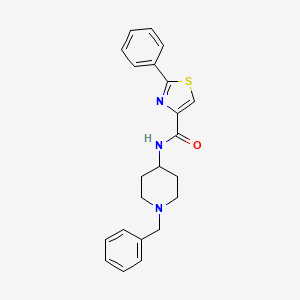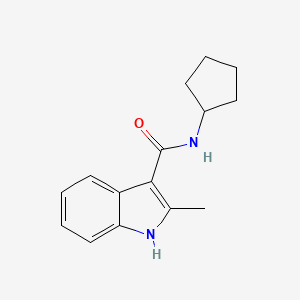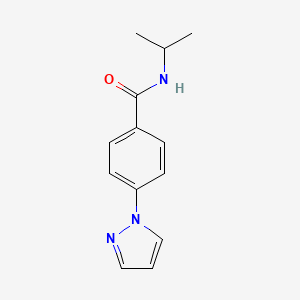
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamide derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide is not fully understood, but it is believed to act on various signaling pathways, including the NF-κB and JAK/STAT pathways. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. This compound has also been shown to inhibit the activity of JAK/STAT pathways, which are involved in various cellular processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting cell proliferation, and improving cognitive function. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Apoptosis research has shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-7. Cell proliferation research has shown that this compound can inhibit the growth of cancer cells by inhibiting the activity of various signaling pathways, including the NF-κB and JAK/STAT pathways. Neurological research has shown that this compound can improve cognitive function by increasing synaptic plasticity and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its ability to inhibit the activity of various signaling pathways, which can be useful in studying the mechanisms of these pathways. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to improve its solubility and reduce toxicity.
4. Studying its pharmacokinetics and pharmacodynamics to optimize dosing regimens.
5. Investigating its potential as a combination therapy with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide involves the reaction of 5-bromoindole-3-carboxylic acid with thionyl chloride to form 5-bromoindole-3-carbonyl chloride. This intermediate is then reacted with 1,1-dioxothiolane-3-carboxamide to yield this compound.
Applications De Recherche Scientifique
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c14-8-1-2-12-10(5-8)11(6-15-12)13(17)16-9-3-4-20(18,19)7-9/h1-2,5-6,9,15H,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHAYOOACGBXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)

